An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6,7-difluoroquinazoline in DMSO and DMF
An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6,7-difluoroquinazoline in DMSO and DMF
A Senior Application Scientist's Field Guide for Researchers in Drug Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. 2-Chloro-6,7-difluoroquinazoline is a heterocyclic scaffold of interest in medicinal chemistry, yet publicly available, quantitative solubility data for this specific molecule is scarce. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately determining its solubility in two common, powerful aprotic solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). We move beyond a simple recitation of steps to explain the underlying physicochemical principles and the rationale behind a robust, self-validating experimental design. This document provides a detailed protocol for measuring thermodynamic equilibrium solubility, methods for data interpretation, and a discussion of the theoretical solute-solvent interactions that govern the dissolution process.
Introduction: The Critical Need for Accurate Solubility Data
In the landscape of drug discovery and development, poor aqueous solubility remains a primary obstacle, leading to a high attrition rate for promising compounds. Before a compound's therapeutic potential can be realized, its fundamental physicochemical properties must be thoroughly characterized. Among these, solubility is paramount. It dictates the maximum concentration achievable in solution, directly impacting the reliability of biological assays and the feasibility of formulation strategies.
This document focuses on two of the most ubiquitous and powerful organic solvents in the pharmaceutical sciences:
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Dimethyl Sulfoxide (DMSO): Often called the "universal solvent," DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[1][2] Its utility in creating high-concentration stock solutions for high-throughput screening (HTS) is unparalleled.
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N,N-Dimethylformamide (DMF): Another highly polar, aprotic solvent, DMF is prized for its high solvency power and is frequently used in chemical synthesis, formulation, and as a vehicle for challenging compounds.[3]
Understanding the solubility limits in these solvents is the first step toward successful preclinical development.
Physicochemical Characterization: Solute and Solvents
A robust solubility study begins with an understanding of the key players. The principle of "similia similibus solvuntur" (like dissolves like) is governed by the molecular properties of both the solute and the solvent.
The Solute: 2-Chloro-6,7-difluoroquinazoline
As specific experimental data is limited, we must rely on its structural features and predicted properties to anticipate its behavior.
| Property | Value / Structure | Source & Rationale |
| Chemical Structure | ![]() | Structure based on IUPAC name. |
| Molecular Formula | C₈H₃ClF₂N₂ | Derived from structure. |
| Molecular Weight | 200.58 g/mol | Calculated from formula. |
| Predicted LogP | ~2.5 - 3.5 | Prediction based on computational models (e.g., ChemAxon). The two highly electronegative fluorine atoms and the chlorine atom increase lipophilicity compared to the unsubstituted quinazoline core.[4] |
| Key Structural Features | - Aromatic quinazoline core- Electron-withdrawing chloro group at C2- Two strongly electron-withdrawing fluoro groups at C6 and C7- Nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. | These features create a molecule with significant polarity and a notable dipole moment, yet with considerable nonpolar surface area, suggesting moderate solubility in polar aprotic solvents. |
Note on Analog Comparison: This compound differs significantly from its commonly cited analogue, 2-chloro-6,7-dimethoxyquinazoline.[5][6] The methoxy groups (-OCH₃) are electron-donating and can participate in hydrogen bonding differently than the highly electronegative, electron-withdrawing fluorine atoms. This substitution dramatically alters the molecule's electronic profile and, consequently, its interaction with solvents. Predictions for the difluoro- derivative should not be based directly on data from the dimethoxy- analogue.
The Solvents: DMSO and DMF
Both DMSO and DMF are classified as polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons for hydrogen bond donation. Their dissolving power stems from their ability to effectively solvate cations and interact via strong dipole-dipole forces.
| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |
| Boiling Point | 189 °C (372 °F)[1] | 153 °C (307 °F)[3] |
| Dielectric Constant | 48.9 (at 20°C)[7] | 38.3 (at 25°C) |
| Dipole Moment | 4.3 D[7] | 3.8 D |
| Key Features | - Highly polar S=O bond- Miscible with water and a wide range of organic solvents[2]- Low toxicity[8] | - Highly polar C=O bond- Excellent solvent for a wide variety of organic and inorganic compounds[3]- Miscible with water and most organic solvents[9] |
Theoretical Framework: Solute-Solvent Interactions
The dissolution of 2-chloro-6,7-difluoroquinazoline in DMSO or DMF is driven by favorable intermolecular interactions that overcome the crystal lattice energy of the solid compound.
dot graph SoluteSolventInteractions { graph [layout=neato, overlap=false, splines=true, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Solute Node solute [label="2-Chloro-6,7-difluoroquinazoline\n(Solute)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"];
// Solvent Nodes dmso [label="DMSO\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,0!"]; dmf [label="DMF\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"];
// Interaction Nodes int1 [label="Dipole-Dipole Interactions\n(C-F, C-Cl, C=N ↔ S=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-1.25,-1.5!"]; int2 [label="Dipole-Dipole Interactions\n(C-F, C-Cl, C=N ↔ C=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="1.25,-1.5!"]; int3 [label="London Dispersion Forces\n(Aromatic Rings ↔ Alkyl Groups)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-2.5!"];
// Edges solute -- dmso [label="Solvation"]; solute -- dmf [label="Solvation"]; dmso -- int1 [color="#34A853"]; dmf -- int2 [color="#34A853"]; solute -- int1 [color="#EA4335"]; solute -- int2 [color="#EA4335"]; solute -- int3; dmso -- int3; dmf -- int3; } enddot Caption: Key intermolecular forces governing the solubility of 2-chloro-6,7-difluoroquinazoline in DMSO and DMF.
The primary interactions include:
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Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and nitrogen atoms in the quinazoline ring system create significant partial positive and negative charges. These dipoles interact strongly with the large dipole moments of the sulfoxide (S=O) group in DMSO and the amide (C=O) group in DMF.
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London Dispersion Forces: These forces exist between all molecules and will contribute to the overall solvation, particularly between the aromatic ring system of the solute and the methyl groups of the solvents.
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
To ensure data is reliable and reproducible, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This method measures the true saturation point of a solution after it has been allowed to reach a state of equilibrium, which is essential for accurate downstream applications.
Causality Behind Experimental Choices
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Why Thermodynamic vs. Kinetic? Kinetic solubility often measures the point of precipitation from a DMSO stock into an aqueous buffer, which is fast but can overestimate true solubility.[10][11] Thermodynamic solubility is a measure of a compound's intrinsic property at equilibrium and is crucial for formulation and toxicology studies.[11]
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Why Anhydrous Solvents? Both DMSO and DMF are hygroscopic. Absorbed water can significantly alter the solvent's polarity and its solvating capacity, introducing a critical experimental variable. Using anhydrous grades and proper handling is mandatory for reproducibility.
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Why 24-48 Hours Equilibration? Reaching true equilibrium is not instantaneous. It involves a dynamic balance between the dissolution of the solid and the crystallization of the solute from solution. Shorter incubation times may only reflect kinetic solubility. An extended period (24-48 hours) at a constant temperature ensures this balance is achieved.
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Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) provides the sensitivity and specificity needed to accurately quantify the dissolved analyte, separating it from any potential impurities or degradants. A UV detector is suitable for aromatic compounds like quinazolines.
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
Materials and Reagents:
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2-Chloro-6,7-difluoroquinazoline (solid, high purity)
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Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
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Anhydrous N,N-Dimethylformamide (DMF, ≥99.9%)
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Calibrated Analytical Balance (4-decimal place)
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2 mL glass vials with PTFE-lined screw caps
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Vortex mixer
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Temperature-controlled orbital shaker
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High-speed microcentrifuge
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Calibrated micropipettes
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HPLC system with UV detector and a suitable C18 column
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HPLC-grade mobile phase solvents (e.g., acetonitrile, water)
Procedure:
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Preparation of Slurry: a. Tare a clean, dry 2 mL glass vial on the analytical balance. b. Add approximately 5-10 mg of 2-chloro-6,7-difluoroquinazoline to the vial. Record the exact mass. Rationale: An excess of solid material is required to ensure a saturated solution at equilibrium. c. Add a precise volume (e.g., 500 µL) of either anhydrous DMSO or DMF to the vial. d. Securely cap the vial and vortex vigorously for 1-2 minutes to ensure the solid is well-suspended.
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Equilibration: a. Place the vials securely on an orbital shaker inside a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C). b. Agitate the samples for 24 to 48 hours. Rationale: This extended agitation at a constant temperature allows the system to reach thermodynamic equilibrium.
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Phase Separation: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. If no solid is present, the compound is soluble above the tested concentration; repeat with more solute. b. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Rationale: Centrifugation provides a clean separation of the supernatant from the solid phase without disturbing the equilibrium through filtration artifacts.
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Sample Collection and Analysis: a. Carefully open the vial, taking care not to disturb the solid pellet. b. Withdraw a known aliquot (e.g., 50 µL) of the clear supernatant. c. Immediately dilute the aliquot into a known, larger volume of mobile phase in an HPLC vial. A high dilution factor (e.g., 1:100 or 1:1000) is typically required. Rationale: Dilution prevents the compound from precipitating in the new solvent and brings the concentration within the linear range of the HPLC calibration curve. d. Prepare a set of calibration standards of 2-chloro-6,7-difluoroquinazoline in the same mobile phase. e. Analyze the diluted sample and calibration standards by HPLC-UV.
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Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the supernatant, accounting for the dilution factor. c. Express the final solubility in both mg/mL and millimolar (mM).
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, concise table. The experiment should be performed in triplicate to assess variability.
Table 1: Solubility of 2-Chloro-6,7-difluoroquinazoline at 25°C
| Solvent | Replicate | Solubility (mg/mL) | Solubility (mM) | Mean ± SD (mM) |
|---|---|---|---|---|
| DMSO | 1 | [Experimental Value] | [Calculated Value] | \multirow{3}{}{[Calculated Value]} |
| 2 | [Experimental Value] | [Calculated Value] | ||
| 3 | [Experimental Value] | [Calculated Value] | ||
| DMF | 1 | [Experimental Value] | [Calculated Value] | \multirow{3}{}{[Calculated Value]} |
| 2 | [Experimental Value] | [Calculated Value] |
| | 3 | [Experimental Value] | [Calculated Value] | |
Conclusion
Determining the solubility of 2-Chloro-6,7-difluoroquinazoline in DMSO and DMF is a foundational step in its journey through the drug development pipeline. While public data may be sparse, a rigorous and well-understood experimental approach, such as the shake-flask method detailed here, provides the necessary means to generate high-quality, reliable data. By understanding the physicochemical properties of the solute and solvents and adhering to a protocol that ensures thermodynamic equilibrium, researchers can confidently establish the solubility limits of this compound. This data is not merely a number; it is an essential guide for subsequent assay design, formulation development, and the overall progression of a potential therapeutic agent.
References
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Gaylord Chemical Company, LLC. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]
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Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
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Valera, E. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. In-planta. Retrieved from [Link]
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Heravi, M. M., et al. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing. Retrieved from [Link]
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Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
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ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
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Vedantu. (n.d.). Dimethylformamide Structure: Explained with Examples & Uses. Retrieved from [Link]
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Noah Technologies Corporation. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Retrieved from [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
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